molecular formula C20H23NO4 B4301467 ethyl 3-(4-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoate

ethyl 3-(4-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoate

Cat. No.: B4301467
M. Wt: 341.4 g/mol
InChI Key: RQNNGHNTJDATJZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a phenylacetyl group, and an amino propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoate typically involves the esterification of 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenylacetyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens or nitrating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-3-[(phenylacetyl)amino]propanoate.

    Reduction: Formation of 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoate involves its interaction with specific molecular targets. The methoxyphenyl and phenylacetyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoate can be compared with similar compounds such as:

    Ethyl 3-(4-hydroxyphenyl)-3-[(phenylacetyl)amino]propanoate: Differing by the presence of a hydroxyl group instead of a methoxy group.

    Ethyl 3-(4-methoxyphenyl)-3-[(benzoyl)amino]propanoate: Differing by the presence of a benzoyl group instead of a phenylacetyl group.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-25-20(23)14-18(16-9-11-17(24-2)12-10-16)21-19(22)13-15-7-5-4-6-8-15/h4-12,18H,3,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNNGHNTJDATJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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